molecular formula C15H25N3O2S B2558724 1-(Tert-butyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea CAS No. 954691-75-9

1-(Tert-butyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2558724
CAS No.: 954691-75-9
M. Wt: 311.44
InChI Key: NEJFLGJJQVLXFK-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a urea derivative featuring a tertiary butyl group, a morpholino ring, and a thiophene moiety. Its structure combines a rigid aromatic system (thiophene) with a flexible morpholino-ethyl linker and a sterically bulky tert-butyl group.

Properties

IUPAC Name

1-tert-butyl-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-15(2,3)17-14(19)16-10-13(12-4-9-21-11-12)18-5-7-20-8-6-18/h4,9,11,13H,5-8,10H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJFLGJJQVLXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CSC=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of tert-butyl isocyanate with 2-(morpholino-2-(thiophen-3-yl)ethyl)amine to form the desired urea derivative.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

1-(Tert-butyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Analogues from Tetrahydrobenzo[b]thiophene-Urea Derivatives

describes urea derivatives incorporating tetrahydrobenzo[b]thiophene cores, such as:

1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a)

1-(Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl)-2-phenyl hydrazono-3-benzoyl urea (7d)

Key Comparisons :

  • Core Structure : Unlike the target compound’s simple thiophene ring, these analogs feature a saturated tetrahydrobenzo[b]thiophene scaffold, which enhances planarity and rigidity.
  • Urea Linkage : Both the target and compounds utilize urea as a linker, but the latter integrates benzoyl hydrazones, which may confer chelating properties or modulate hydrogen-bonding interactions .

Table 1 : Structural and Functional Differences

Compound Class Core Structure Key Substituents Functional Implications
Target Compound Thiophene tert-butyl, morpholino Potential kinase modulation
Derivatives (7a,7d) Tetrahydrobenzo[b]thiophene Cyano, ester, benzoyl hydrazones Enhanced rigidity, chelation capacity

Benzo[b]thiophene-Based Propenone Derivatives

details compounds like (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one (8) and (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one (10) , which share aromatic thiophene systems but diverge significantly in functionalization.

Key Comparisons :

  • Aromatic Systems: The target compound’s monocyclic thiophene contrasts with the fused benzo[b]thiophene in compounds, which increases π-conjugation and may enhance binding to aromatic-rich biological targets (e.g., DNA or hydrophobic enzyme pockets).
  • Functional Groups: compounds incorporate propenone (α,β-unsaturated ketone) moieties, which are absent in the target compound. These groups are known for Michael acceptor activity, enabling covalent interactions with nucleophilic residues in proteins.
  • Substituent Effects: Fluorine and methoxy groups in derivatives influence electronic properties and bioavailability, whereas the target compound’s morpholino group may improve water solubility .

Table 2 : Physicochemical and Biological Properties

Property Target Compound Compounds (8, 10)
Molecular Weight ~335 g/mol (estimated) 449–465 g/mol
Key Functional Groups Urea, morpholino Propenone, fluorine/methoxy
Solubility Moderate (polar groups) Lower (aromatic dominance)
Potential Bioactivity Kinase inhibition? Anticancer, antimicrobial (hypothesized)

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